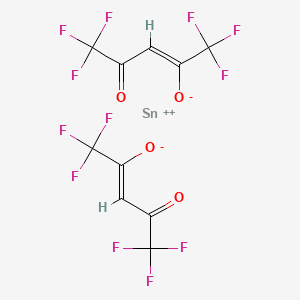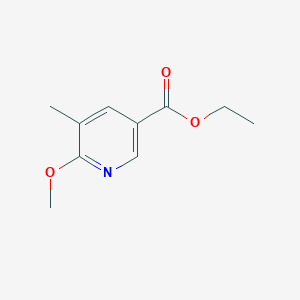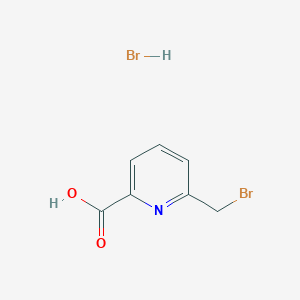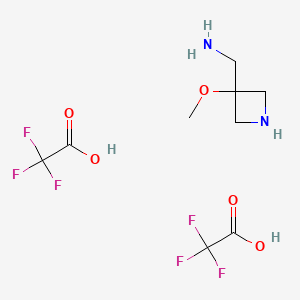
Boc-D-Dap(N3).CHA (N-alpha-t-Butyloxycarbonyl-3-azido-D-alanine cyclohexylamine salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-D-Dap(N3).CHA is a click chemistry reagent containing an azide group . Click chemistry has great potential for use in binding between nucleic acids, lipids, proteins, and other molecules, and has been used in many research fields because of its beneficial characteristics, including high yield, high specificity, and simplicity .
Synthesis Analysis
The synthesis method of N-Boc-Dolaprine and Boc-Dap DCHA has been disclosed in a patent . The synthesis method comprises several steps, including a Reformatsky reaction under activation of zinc powder .Molecular Structure Analysis
The molecular formula of Boc-D-Dap(N3).CHA is C14H27N5O4 . It contains an azide group, which is a functional group characterized by the formula R-N3 .Chemical Reactions Analysis
Boc-D-Dap(N3).CHA is a reagent used in click chemistry . Click chemistry is a type of chemical synthesis that is characterized by its high yield, specificity, and simplicity . It is used for binding between various types of molecules, including nucleic acids, lipids, and proteins .Physical And Chemical Properties Analysis
Boc-D-Dap(N3).CHA is a white crystalline powder . It has a molecular weight of 329.40 . Its melting point is 124 - 126 °C .Aplicaciones Científicas De Investigación
Click Chemistry Reagent
“Boc-D-Aza-OH (CHA)” is a click chemistry reagent . Click chemistry is a powerful tool in molecular biology and biochemistry, offering high yield, high specificity, and simplicity .
Binding Between Nucleic Acids
Click chemistry, with “Boc-D-Aza-OH (CHA)” as a reagent, has great potential for use in binding between nucleic acids . This can be particularly useful in the study of DNA and RNA structures and functions.
Binding Between Lipids
“Boc-D-Aza-OH (CHA)” can also be used in binding between lipids . This can help in the study of cell membranes and lipid-based diseases.
Binding Between Proteins
The compound can be used in binding between proteins . This can be beneficial in protein engineering, drug discovery, and understanding protein-protein interactions.
Boronic Acid-Mediated cis-Diol Conjugation
“Boc-D-Aza-OH (CHA)” can be used in boronic acid (BA)-mediated cis-diol conjugation . This reaction has found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .
Material Chemistry
The compound can be used in material chemistry . The reversible kinetics of the reactions it’s involved in can be harnessed for stimuli-responsive biological and material chemistry explorations .
Mecanismo De Acción
Target of Action
Boc-D-Aza-OH (CHA) is a click chemistry reagent . Click chemistry is a powerful tool for creating covalent bonds between molecular fragments . The primary targets of Boc-D-Aza-OH (CHA) are various biological molecules such as nucleic acids, lipids, and proteins .
Mode of Action
Boc-D-Aza-OH (CHA) interacts with its targets through a process known as click chemistry . This process involves the formation of covalent bonds between the azide group in Boc-D-Aza-OH (CHA) and alkyne groups present in other molecules . The result is a stable triazole linkage that is resistant to cleavage .
Biochemical Pathways
The exact biochemical pathways affected by Boc-D-Aza-OH (CHA) are dependent on the specific molecules it binds to. Given its broad reactivity with nucleic acids, lipids, and proteins, it can potentially influence a wide range of biochemical processes .
Pharmacokinetics
As a small molecule, it is likely to have good bioavailability and can potentially cross cell membranes to reach intracellular targets .
Result of Action
The molecular and cellular effects of Boc-D-Aza-OH (CHA) are largely dependent on the specific molecules it interacts with. By forming stable linkages with various biomolecules, it can potentially alter their function and influence cellular processes .
Action Environment
The action of Boc-D-Aza-OH (CHA) can be influenced by various environmental factors. For instance, the presence of alkyne-containing molecules in the environment can affect its reactivity. Additionally, factors such as pH and temperature can potentially influence the rate of the click chemistry reaction .
Safety and Hazards
Direcciones Futuras
As a click chemistry reagent, Boc-D-Dap(N3).CHA has potential for use in various research fields due to its high yield, specificity, and simplicity . Its future directions may include further exploration of its applications in binding between different types of molecules, such as nucleic acids, lipids, and proteins .
Propiedades
IUPAC Name |
(2R)-3-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;cyclohexanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O4.C6H13N/c1-8(2,3)16-7(15)11-5(6(13)14)4-10-12-9;7-6-4-2-1-3-5-6/h5H,4H2,1-3H3,(H,11,15)(H,13,14);6H,1-5,7H2/t5-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTIDHZIISJNBU-NUBCRITNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN=[N+]=[N-])C(=O)O.C1CCC(CC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CN=[N+]=[N-])C(=O)O.C1CCC(CC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-Aza-OH (CHA) | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![5-Methylspiro[indoline-3,4-piperidine]-2-one hydrochloride](/img/structure/B6302450.png)



